![molecular formula C18H18ClNO2 B1439602 4-{[(Furan-2-ylmethyl)amino](phenyl)methyl}phenol hydrochloride CAS No. 1208889-22-8](/img/structure/B1439602.png)
4-{[(Furan-2-ylmethyl)amino](phenyl)methyl}phenol hydrochloride
Overview
Description
“4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride” is a chemical compound with a molecular weight of 315.79 . It’s used in proteomics research .
Synthesis Analysis
The synthesis of compounds similar to “4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride” involves various methods. For instance, furan derivatives can be synthesized under mild conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The molecular formula of “4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride” is C18H18ClNO2 .Scientific Research Applications
Mechanistic Studies in Organic Chemistry
The reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, similar in structure to 4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride, has been studied to understand the formation of new aromatic nuclei such as furan and phenol. These mechanistic studies are crucial in organic chemistry for understanding complex reaction pathways (J. Mccallum et al., 1988).
Antioxidative Potential in Biochemistry
Antimicrobial and Antidiabetic Activities
Studies on 4-aminophenol derivatives have shown broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase, suggesting their use in treating infections and diabetes. The compound's interaction with human DNA also indicates potential anticancer applications (Bushra Rafique et al., 2022).
Inhibitory Properties in Corrosion Science
Research into heterocyclic furan Schiff bases, closely related to 4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride, has shown significant inhibitory effects on copper corrosion. This application is particularly relevant in materials science and corrosion engineering (S. Issaadi et al., 2014).
Synthesis and Evaluation in Pharmacology
Compounds structurally related to 4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride have been synthesized and evaluated for their neuropharmacological effects, including antidepressant and anti-anxiety activities. This underscores their potential therapeutic applications in mental health disorders (J. Kumar, 2013).
Mechanism of Action
Result of Action
Furan derivatives have been shown to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
properties
IUPAC Name |
4-[(furan-2-ylmethylamino)-phenylmethyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2.ClH/c20-16-10-8-15(9-11-16)18(14-5-2-1-3-6-14)19-13-17-7-4-12-21-17;/h1-12,18-20H,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPXDHDHEPKLFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)NCC3=CC=CO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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